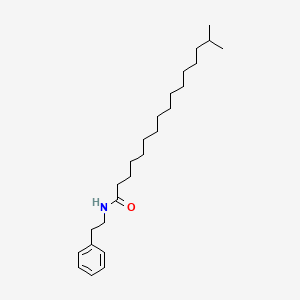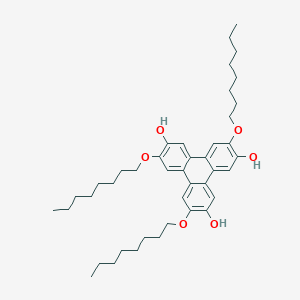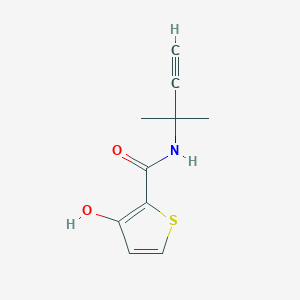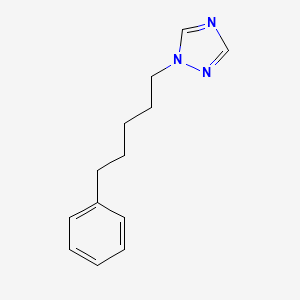
15-Methyl-N-(2-phenylethyl)hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Methyl-N-(2-phenylethyl)hexadecanamide is a fatty amide compound with the molecular formula C24H41NO It is a derivative of hexadecanamide, where a methyl group is attached to the 15th carbon and a phenylethyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-N-(2-phenylethyl)hexadecanamide typically involves the reaction of hexadecanoic acid with 2-phenylethylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
15-Methyl-N-(2-phenylethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
科学的研究の応用
15-Methyl-N-(2-phenylethyl)hexadecanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 15-Methyl-N-(2-phenylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the fatty amide structure may influence the compound’s solubility and distribution within biological systems.
類似化合物との比較
Similar Compounds
N-(2-Phenylethyl)hexadecanamide: Similar structure but lacks the methyl group at the 15th carbon.
Hexadecanamide: The parent compound without the phenylethyl group.
Palmitamide: Another fatty amide with a similar carbon chain length but different substituents.
Uniqueness
15-Methyl-N-(2-phenylethyl)hexadecanamide is unique due to the presence of both the methyl group and the phenylethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
921607-18-3 |
|---|---|
分子式 |
C25H43NO |
分子量 |
373.6 g/mol |
IUPAC名 |
15-methyl-N-(2-phenylethyl)hexadecanamide |
InChI |
InChI=1S/C25H43NO/c1-23(2)17-13-10-8-6-4-3-5-7-9-11-16-20-25(27)26-22-21-24-18-14-12-15-19-24/h12,14-15,18-19,23H,3-11,13,16-17,20-22H2,1-2H3,(H,26,27) |
InChIキー |
KWKDJTRIOTUJBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)


![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)

![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)

![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
